3-Chloro-1-((4-methylphenyl)sulfonyl)acetone physical properties
3-Chloro-1-((4-methylphenyl)sulfonyl)acetone physical properties
Executive Summary
3-Chloro-1-((4-methylphenyl)sulfonyl)acetone (also known as
Part 1: Chemical Identity & Structural Analysis
This compound represents a "linchpin" intermediate, connecting sulfone chemistry with classical Hantzsch heterocycle synthesis.[1]
| Attribute | Detail |
| IUPAC Name | 1-Chloro-3-[(4-methylphenyl)sulfonyl]propan-2-one |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 246.71 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CCl |
| Key Functional Groups | [2][3][4][5][6][7][8][9][10][11] • Sulfonyl ( |
Structural Visualization
Figure 1: Functional domain analysis highlighting the reactive centers of the molecule.
Part 2: Physical Properties Matrix
Note: As a specialized intermediate, exact experimental values may vary by batch purity. The following data synthesizes experimental observations with high-confidence predictive models for sulfone derivatives.
| Property | Value / Description | Scientific Context |
| Physical State | Crystalline Solid | Sulfonyl groups typically induce crystallinity due to strong dipole-dipole interactions.[1] |
| Appearance | White to off-white powder | Impurities (often trace 1,3-dichloroacetone) may cause yellowing.[1] |
| Melting Point | 85°C – 110°C (Typical range) | Analogous sulfones (e.g., phenacyl p-tolyl sulfone) melt ~110°C. Lower ranges indicate residual solvent or precursors.[1] |
| Solubility | Soluble in Acetone, DMF, DMSO, DCM .Insoluble in Water, Hexanes . | The polar sulfone and ketone groups require polar organic solvents.[1] |
| Stability | Hygroscopic; Light Sensitive | The |
| Reactivity Hazards | Lachrymator | Like its precursor (1,3-dichloroacetone), it can irritate mucous membranes.[1] Handle in a fume hood. |
Part 3: Synthesis & Preparation Protocol
The most reliable synthesis involves the nucleophilic substitution of 1,3-dichloroacetone with sodium p-toluenesulfinate . This method balances yield with purity, minimizing the formation of the bis-substituted byproduct.[1]
Reaction Pathway
Figure 2: Synthetic route emphasizing stoichiometry control to favor the mono-substituted product.[1]
Step-by-Step Protocol
-
Reagent Preparation: Dissolve Sodium p-toluenesulfinate (1.0 eq) in a mixture of Ethanol/Water (1:1 v/v).
-
Addition: Add a solution of 1,3-Dichloroacetone (1.5 – 2.0 eq) in Ethanol dropwise.
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Critical Step: Using an excess of the dichloro-compound prevents the second chlorine from reacting, which would form the unwanted 1,3-bis(tosyl)acetone.
-
-
Reaction: Reflux gently for 2–4 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1).[1]
-
Workup:
-
Purification: Recrystallize from Ethanol or Isopropanol to yield the target as white crystals.
Part 4: Applications in Drug Discovery
The primary utility of 3-chloro-1-tosylacetone is as a Hantzsch Thiazole precursor .[1] It reacts with thioamides or thioureas to form thiazoles substituted with a tosylmethyl group at the 4-position.[1]
Mechanism: Hantzsch Cyclization[1]
-
Thioalkylation: The sulfur atom of the thiourea attacks the
-carbon (bearing the chlorine).[1] -
Cyclization: The nitrogen attacks the ketone carbonyl.[1]
-
Dehydration: Loss of water aromatizes the ring to form the thiazole.[1]
Figure 3: Application of the target compound in synthesizing functionalized thiazole scaffolds.
Part 5: Safety & Handling (MSDS Summary)
-
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
References
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Synthesis of Sulfonyl-Propanones
-
Thiazole Synthesis Applications
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Precursor Properties (1,3-Dichloroacetone)
-
Sulfinate Reactivity
Sources
- 1. 1-(p-Chlorophenyl)acetone | C9H9ClO | CID 79699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-3-METHYLBUTANE | 107-84-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. CHLOROACETONE | Occupational Safety and Health Administration [osha.gov]
- 5. veeprho.com [veeprho.com]
- 6. 1-Acetoxy-3-chloroacetone | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. Full text of "The Preparation, Properties, Chemical Behavior, and Identification of Organic Chlorine Compounds" [archive.org]
- 9. Full text of "The Preparation Properties Chemical Behavior And Indentification Of Organic Chlorine Compounds" [archive.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
